molecular formula C11H21NO3 B8136117 (R)-tert-butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate

(R)-tert-butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B8136117
M. Wt: 215.29 g/mol
InChI Key: VVYBFIUFTNNVHS-SECBINFHSA-N
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Description

®-tert-butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a tert-butyl group, a methoxymethyl group, and a pyrrolidine ring. This compound is often used as a building block in organic synthesis and has applications in various fields including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of ®-2-(methoxymethyl)pyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of ®-tert-butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl group.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield ®-tert-butyl 2-formylpyrrolidine-1-carboxylate, while reduction of the carboxylate group can produce ®-tert-butyl 2-(methoxymethyl)pyrrolidine-1-ol.

Scientific Research Applications

®-tert-butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-tert-butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate
  • tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate

Uniqueness

®-tert-butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of both a methoxymethyl group and a tert-butyl group. These structural features confer distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

tert-butyl (2R)-2-(methoxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-7-5-6-9(12)8-14-4/h9H,5-8H2,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYBFIUFTNNVHS-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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